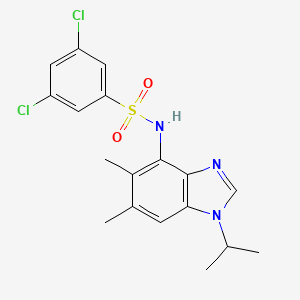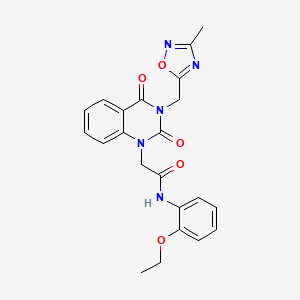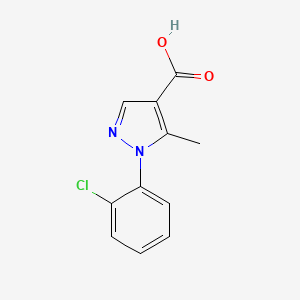
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there is a related study on the synthesis of ketamine . The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This was followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give a corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
The compound has been utilized in the synthesis of structurally related pyrazole derivatives, which are regiospecific. For instance, Kumarasinghe et al. (2009) explored the synthesis of a similar compound, providing insights into the unique crystalline structures and conformational differences observed in these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Additionally, the synthesis of related pyrazole derivatives with potential antimicrobial and anticancer properties has been reported. Hafez et al. (2016) synthesized novel pyrazole derivatives from a compound structurally similar to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, highlighting its role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Reactions and Modifications
Korkusuz and Yıldırım (2010) described reactions involving pyrazole-3-carboxylic acid, similar to the compound of interest, leading to various novel carboxamides and carbohydrazides. This study emphasizes the versatility of such compounds in chemical reactions to produce diverse derivatives (Korkusuz & Yıldırım, 2010).
In the field of radiochemistry, Kumar et al. (2004) synthesized a compound closely related to this compound, demonstrating its potential as a PET imaging agent. This highlights the application of such compounds in medical imaging and diagnostics (Kumar et al., 2004).
Structural and Theoretical Investigations
- Viveka et al. (2016) conducted experimental and theoretical studies on a compound analogous to this compound. This research provides insights into the molecular structure, spectroscopic properties, and electronic transitions of pyrazole derivatives (Viveka et al., 2016).
Antimicrobial and Anticancer Properties
- Several studies have synthesized and evaluated pyrazole derivatives for their antimicrobial and anticancer activities. For example, the work by Katariya et al. (2021) illustrates the potential of these compounds in pharmaceutical applications, especially in addressing microbe resistance (Katariya, Vennapu, & Shah, 2021).
Safety and Hazards
While specific safety and hazard information for “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is not available, it’s important to handle all chemicals with care. For example, 2-Chlorophenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUENQKKOELRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
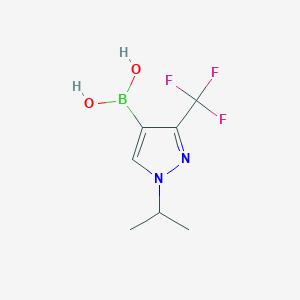
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
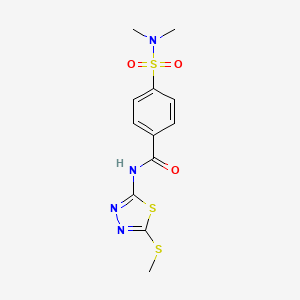
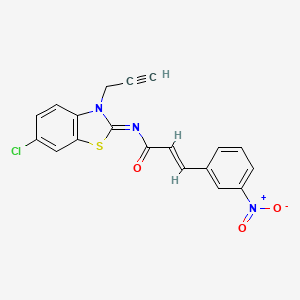
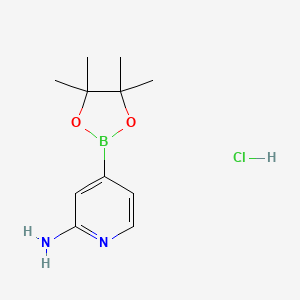
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
